

Analytical methods for quantifying "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"

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Compound of Interest

Compound Name: *N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine*

Cat. No.: B112621

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High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of "**N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**" in bulk drug substances and pharmaceutical formulations. The presence of the aminophenyl chromophore allows for sensitive UV detection.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

- System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Mobile Phase: A gradient elution is proposed to ensure good separation from other potential impurities.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.

- Gradient Program:

Time (min)	% Mobile Phase B
0	10
15	80
20	80
22	10

| 25 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 240 nm (based on the UV absorbance of the aminophenyl group).

1.1.2. Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of "**N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**" reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Preparation:
 - Drug Substance: Accurately weigh about 100 mg of the drug substance, dissolve it in the diluent in a 100 mL volumetric flask, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm nylon filter before injection.
 - Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 100 mg of the active pharmaceutical

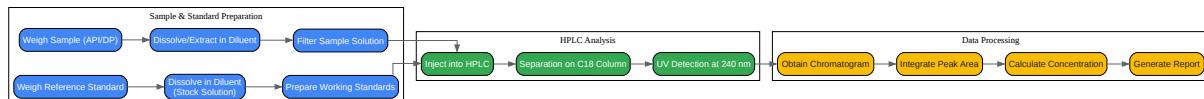
ingredient (API) into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of this solution and filter the supernatant through a 0.45 μ m nylon filter before injection.

Data Presentation: Method Validation Summary (Hypothetical Data)

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of "**N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**".

Parameter	Result
Linearity (Correlation Coefficient, r^2)	> 0.999
Range	0.1 - 10 μ g/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
- Repeatability (n=6)	< 2.0%
- Intermediate Precision	< 3.0%
Limit of Detection (LOD)	0.03 μ g/mL
Limit of Quantification (LOQ)	0.1 μ g/mL
Specificity	No interference from blank, placebo, and other related substances.

Experimental Workflow Diagram



N-[3-(4-Aminophenyl)propyl]-Analyte, N-dimethylamine
(Secondary Amine Precursor)

Nitrosating Agent
(e.g., Nitrite, NO_x)

Acidic Conditions
(e.g., in formulation or during synthesis)

N-Nitrosamine Impurity
(Potentially Genotoxic)

Quantification by LC-MS
(Control Strategy)

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